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Compound of Interest

Compound Name:

3-

(Trifluoromethyl)cyclohexanamine

hydrochloride

CAS No.: 951627-67-1

Cat. No.: B2767971

Get Quote

Compound: 3-(Trifluoromethyl)cyclohexanamine hydrochloride CAS Registry Number:

951627-67-1 (Hydrochloride salt) Molecular Formula: C₇H₁₃ClF₃N (Salt) / C₇H₁₂F₃N (Free

Base) Molecular Weight: 203.63 g/mol (Salt) / 167.17 g/mol (Free Base)

Introduction & Structural Significance[1][2][3][4]
In drug discovery, the strategic incorporation of a trifluoromethyl (-CF₃) group onto a saturated

ring system is a proven tactic to modulate lipophilicity (LogP), metabolic stability, and

conformational rigidity. 3-(Trifluoromethyl)cyclohexanamine serves as a bioisostere for other

cyclic amines but offers a unique dipole vector due to the strong electron-withdrawing nature of

the CF₃ group.

This compound typically exists as a mixture of cis and trans diastereomers.[1] The

hydrochloride salt form is the stable, crystalline solid preferred for handling and storage.
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Mass Spectrometry (MS) Analysis[6][7][8]
Mass spectrometry provides the primary confirmation of molecular weight and structural

connectivity. For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode is the

standard protocol to observe the ammonium cation.

Ionization & Fragmentation Pattern[3][8][9][10]
Ionization Method: ESI (+) or APCI (+)

Observed Parent Ion: The HCl salt dissociates in solution. The spectrum will display the

protonated free base

.

m/z (Monoisotopic): 168.10 Da (Calculated for C₇H₁₃F₃N⁺)

Key Diagnostic Fragments (EI/CID)
When subjected to Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecule

undergoes characteristic fragmentation.

m/z Value Fragment Assignment Mechanism

168
Protonated Molecular Ion

(Base Peak in ESI)

151 Deamination (Loss of 17 Da)

99
Loss of Trifluoromethyl

radical/group (Loss of 69 Da)

79
Cyclohexenyl cation (Ring

contraction/elimination)

Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation cascade, essential for validating

structural identity during impurity profiling.
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Molecular Ion
[M+H]+ m/z 168

Deamination
[M-NH3]+ m/z 151- NH3 (17 Da)

Defluorination
[M-CF3]+ m/z 99

- CF3 (69 Da)

Ring Cation
C6H7+ m/z 79

- C3H3F3

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 3-(Trifluoromethyl)cyclohexanamine under

positive ionization.

Infrared Spectroscopy (FT-IR)
IR analysis of the hydrochloride salt is dominated by the ammonium species and the carbon-

fluorine bonds.

Sample Preparation[7][11]
Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Pre-treatment: Ensure the sample is dry; hygroscopic HCl salts can show broad water bands

interfering with the NH region.

Diagnostic Bands
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Frequency (cm⁻¹) Assignment Description

2800 – 3200 N-H Stretch

Broad, strong absorption

characteristic of primary

ammonium salts (

). Often overlaps with C-H

stretches.

1500 – 1600 N-H Bend

Medium intensity deformation

band of the

group.

1100 – 1350 C-F Stretch

Very strong, broad bands. The

group typically shows multiple

peaks in this region

(asymmetric/symmetric

stretching).

600 – 800 C-Cl

Weak/Medium interaction,

though often obscured in

fingerprint region.

Nuclear Magnetic Resonance (NMR)[1][6][7][11][12]
[13][14][15]
NMR is the definitive tool for stereochemical assignment (cis vs. trans). The presence of the

electronegative

group and the ammonium cation induces significant chemical shift descreening.

¹⁹F NMR (The Fluorine Fingerprint)
The trifluoromethyl group on a cyclohexane ring appears in a highly characteristic region.

Chemical Shift:

-72.0 to -74.0 ppm.
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Multiplicity: Doublet (due to coupling with the adjacent methine proton) or broad singlet

depending on decoupling.

Stereochemistry: The trans isomer (equatorial

, equatorial

) typically resonates slightly upfield relative to the cis isomer due to different magnetic
environments.

¹H NMR (Proton)
Solvent: DMSO-d₆ or D₂O (to suppress exchangeable protons if needed).

Key Signals:

Chemical Shift
(δ ppm)

Multiplicity Integration Assignment Notes

8.0 – 8.5 Broad Singlet 3H

Exchangeable

with D₂O.

Disappears in

D₂O run.

3.0 – 3.5 Multiplet 1H (CH-NH₂)

Deshielded by

nitrogen. Position

depends on

ax/eq orientation.

2.2 – 2.4 Multiplet 1H (CH-CF₃) Coupled to ¹⁹F.

1.0 – 2.1 Multiplets 8H Ring

Complex

overlapping

envelope typical

of cyclohexyl

systems.

Stereochemical Assignment Workflow
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The relationship between the amine and the trifluoromethyl group defines the isomer. In the

most stable chair conformation, bulky groups prefer the equatorial position.

Trans-Isomer: Both

and

are equatorial (1,3-diequatorial is stable).

Cis-Isomer: One group is axial, one is equatorial.

The following logic flow helps assign the specific isomer based on coupling constants (

-values) observed in ¹H NMR.

Analyze H1 (CH-NH2) Signal

Measure Vicinal Coupling (J_aa)

Large J (~10-12 Hz)
Axial-Axial Coupling

Small J (< 5 Hz)
Axial-Equatorial Coupling

H1 is Axial
(Amine is Equatorial)

Likely Trans (Diequatorial)

H1 is Equatorial
(Amine is Axial)

Likely Cis

Click to download full resolution via product page

Figure 2: Logic gate for assigning stereochemistry based on proton coupling constants.

Experimental Protocol: Sample Preparation for
Analysis
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To ensure reproducibility (Trustworthiness), follow these standardized preparation steps.

Reagents Required:

DMSO-d₆ (99.9% D) with 0.05% v/v TMS.

HPLC Grade Methanol (for MS).

Vacuum desiccator.

Protocol:

Drying: The hydrochloride salt is hygroscopic. Dry the sample in a vacuum desiccator over

for 4 hours prior to weighing.

NMR Prep: Dissolve 5–10 mg of the salt in 0.6 mL of DMSO-d₆. Cap immediately to prevent

moisture absorption which broadens the ammonium peak.

MS Prep: Prepare a 1 mg/mL stock solution in Methanol. Dilute to 10 µg/mL with 50:50

Methanol:Water (+0.1% Formic Acid) for direct infusion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-
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Available at: [https://www.benchchem.com/product/b2767971/docs#technical-guide-
spectroscopic-profiling-of-3-trifluoromethyl-cyclohexanamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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